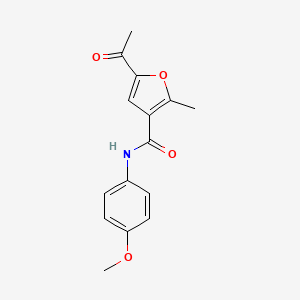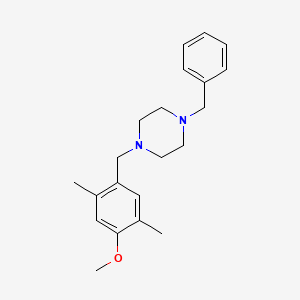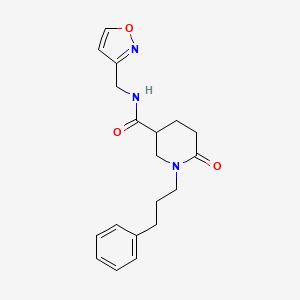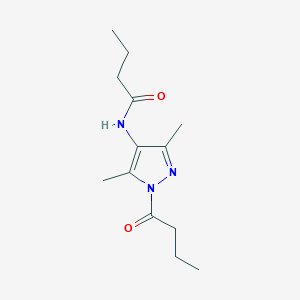
5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
While the direct synthesis of 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide is not explicitly detailed in the available literature, related syntheses provide insight into potential methods. For instance, the synthesis of similar compounds often involves palladium-catalysed cyclisation processes or the use of acetoxy and methoxy groups in strategic positions to facilitate specific molecular architectures (Lindahl et al., 2006). Another approach includes the condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection steps (Irgashev et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide has been extensively analyzed using techniques like X-ray diffraction and density functional theory (DFT). These analyses reveal details about the crystalline structure, molecular geometry, and electronic properties such as HOMO and LUMO energies. For instance, Demir et al. (2015) provide a comprehensive analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, including its molecular geometry and vibrational frequencies using DFT calculations (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide and its analogs can involve various electrophilic and nucleophilic reagents, leading to diverse derivatives. These reactions are crucial for modifying the compound's chemical properties for specific applications. Soliman and El-Sakka (2017) discussed the reactivity of a related compound with aromatic aldehydes and phthalic anhydride, demonstrating the formation of 3-arylidenefuranone derivatives and amides through condensation and refluxing ethanol treatments, respectively (Soliman & El-Sakka, 2017).
Physical Properties Analysis
The physical properties of 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide and related compounds include solubility, melting point, and crystalline structure. These properties are influenced by the molecular arrangement and intermolecular forces present in the crystal lattice. Studies like those by Demir et al. (2015) offer insights into the crystalline systems and lattice constants, which are critical for understanding the compound's physical behavior (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties of 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide, such as its reactivity, stability, and chemical transformations, are central to its applications in synthetic chemistry. The compound's interactions with nucleophiles, electrophiles, and its potential for participating in various chemical reactions highlight its versatility. The study of related compounds, as detailed by Soliman and El-Sakka (2017), provides a foundation for understanding these chemical properties and their implications for synthetic strategies (Soliman & El-Sakka, 2017).
Eigenschaften
IUPAC Name |
5-acetyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9(17)14-8-13(10(2)20-14)15(18)16-11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFVGMVQWPMLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5681640 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-piperidin-3-yl-N-[3-(1H-tetrazol-5-yl)benzyl]benzamide](/img/structure/B5655542.png)




![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5655573.png)
![9-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655586.png)

![5-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5655607.png)
![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{5-[(methylthio)methyl]-2-furoyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5655615.png)
![5-(2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5655617.png)

![5,6,7-trimethyl-2-phenyl-2,6-dihydro-3H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3-one](/img/structure/B5655634.png)
![1-{2-[4-(3-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5655639.png)